(R)-(-)-5-(Trityloxymethyl)-2-pyrrolidone
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Overview
Description
®-(-)-5-(Trityloxymethyl)-2-pyrrolidone is a chiral compound that belongs to the class of pyrrolidones It is characterized by the presence of a trityloxymethyl group attached to the nitrogen atom of the pyrrolidone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-5-(Trityloxymethyl)-2-pyrrolidone typically involves the protection of the hydroxyl group of a precursor molecule with a trityl group, followed by cyclization to form the pyrrolidone ring. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of ®-(-)-5-(Trityloxymethyl)-2-pyrrolidone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Types of Reactions:
Oxidation: ®-(-)-5-(Trityloxymethyl)-2-pyrrolidone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the trityloxymethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-(-)-5-(Trityloxymethyl)-2-pyrrolidone has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ®-(-)-5-(Trityloxymethyl)-2-pyrrolidone involves its interaction with specific molecular targets, such as enzymes or receptors. The trityloxymethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- ®-(-)-γ-Trityloxymethyl-γ-butyrolactone
- (5R)-phenyl-(2R)-trityloxymethyl-dihydro-2H-pyran-3-one
Comparison: ®-(-)-5-(Trityloxymethyl)-2-pyrrolidone is unique due to its specific structure and the presence of the trityloxymethyl group. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
(5R)-5-(trityloxymethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c26-23-17-16-22(25-23)18-27-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,26)/t22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSSRLVFPQIRJK-JOCHJYFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20924895 |
Source
|
Record name | 2-[(Triphenylmethoxy)methyl]-3,4-dihydro-2H-pyrrol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20924895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124665-91-4 |
Source
|
Record name | 2-[(Triphenylmethoxy)methyl]-3,4-dihydro-2H-pyrrol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20924895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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